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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor GSK1059615, focusing on its

cross-reactivity profile with other kinases. The information is intended to assist researchers in

evaluating its suitability for their studies and to provide essential experimental details for

reproducibility.

Executive Summary
GSK1059615 is a potent, reversible, and ATP-competitive dual inhibitor of Class I

phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1] Its

primary targets are the p110 isoforms of PI3K (α, β, δ, and γ) and mTOR. While highly potent

against its intended targets, understanding its interactions with the broader kinome is crucial for

interpreting experimental results and anticipating potential off-target effects. This guide

summarizes the available quantitative data on its primary targets and its cross-reactivity with a

selection of other kinases. Detailed experimental protocols for assessing kinase inhibition are

also provided.

Data Presentation: Kinase Inhibition Profile of
GSK1059615
The following tables summarize the quantitative data on the inhibitory activity of GSK1059615
against its primary targets and a selection of off-target kinases.
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Table 1: Inhibition of Primary Targets (PI3K Isoforms and mTOR)

Target IC50 (nM) Ki (nM) Assay Type

PI3Kα 0.4[1] 0.42[1] Cell-free

PI3Kβ 0.6[1] 0.6[1] Cell-free

PI3Kδ 2[1] --- Cell-free

PI3Kγ 5[1] 1.7[1] Cell-free

mTOR 12[1] --- Cell-free

Table 2: Cross-Reactivity with Nek Family Kinases

While a comprehensive public kinome scan dataset for GSK1059615 is not readily available,

data from a focused screen on the Nek family of kinases provides insight into its off-target

activity.

Off-Target Kinase % Control at 10 µM

Nek1 47[2][3]

Nek2 64[2][3]

Nek3 >100[3]

Nek6 81[4]

Nek7 88[4]

Nek9 95[4]

Nek11 72[4]

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and

aid in the replication of findings.
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Protocol 1: In Vitro PI3K HTRF® Profiling Assay
This protocol is adapted from methodologies used to determine the IC50 values of

GSK1059615 against PI3K isoforms.[1]

Objective: To measure the in vitro inhibition of PI3K isoforms by GSK1059615 using a

Homogeneous Time Resolved Fluorescence (HTRF®) assay.

Materials:

PI3K enzymes (α, β, δ, γ isoforms)

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

ATP (Adenosine triphosphate)

GSK1059615

HTRF® detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH

domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.05% CHAPS, 5

mM DTT, 10 mM MgCl2)

384-well low-volume assay plates

HTRF®-compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of GSK1059615 in 100% DMSO.

Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted GSK1059615 or

DMSO (for control wells) to the 384-well assay plates.

Enzyme and Substrate Preparation:

Prepare a working solution of the respective PI3K enzyme in the assay buffer. The final

enzyme concentration will vary depending on the isoform (e.g., 200 pM for PI3Kβ, 400 pM
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for PI3Kα and δ, 1 nM for PI3Kγ).[1]

Prepare a working solution of PIP2 substrate in the assay buffer. The final concentration is

typically around 10 µM.[1]

Reaction Initiation: Add the enzyme solution to the assay plate and incubate for a short

period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

Start the Kinase Reaction: Add the ATP and PIP2 substrate solution to all wells to initiate the

kinase reaction. The ATP concentration may vary depending on the PI3K isoform being

tested (e.g., 15 µM for PI3Kγ, 100 µM for PI3Kα, β, and δ).[1]

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60

minutes).

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

Detection: Add the HTRF® detection reagents to the wells. These reagents will generate a

signal based on the amount of PIP3 produced.

Data Acquisition: Read the plate on an HTRF®-compatible plate reader at the appropriate

wavelengths for the donor and acceptor fluorophores.

Data Analysis: Calculate the percent inhibition for each concentration of GSK1059615 and

determine the IC50 value using a suitable data analysis software.

Protocol 2: General Kinase Selectivity Profiling using
ADP-Glo™ Assay
This protocol outlines a general method for assessing the cross-reactivity of a compound

against a broad panel of kinases, a common approach in drug discovery.

Objective: To determine the percent inhibition of a panel of kinases by GSK1059615 at a single

concentration.

Materials:

A panel of purified kinases
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Corresponding kinase-specific substrates

GSK1059615

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent

ATP

Kinase reaction buffer

Multi-well assay plates (e.g., 384-well)

Luminometer

Procedure:

Compound Preparation: Prepare a working solution of GSK1059615 at the desired

screening concentration (e.g., 10 µM) in the appropriate solvent.

Kinase Reaction Setup:

In each well of the assay plate, combine the kinase reaction buffer, the specific kinase,

and its corresponding substrate.

Add GSK1059615 to the test wells and the same volume of solvent (e.g., DMSO) to the

control wells.

Reaction Initiation: Add ATP to all wells to start the kinase reactions.

Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a

set period (e.g., 60 minutes).

ADP Detection (Step 1 - ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This

reagent will terminate the kinase reaction and deplete any remaining ATP. Incubate for

approximately 40 minutes at room temperature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADP Detection (Step 2 - ADP to ATP Conversion and Luminescence Generation): Add the

Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the

kinase reaction into ATP and then uses the newly synthesized ATP to produce a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for GSK1059615 against each kinase using

the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_control))

Mandatory Visualization
The following diagrams illustrate the primary signaling pathway affected by GSK1059615 and a

conceptual workflow for assessing kinase cross-reactivity.
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Caption: PI3K/AKT/mTOR signaling pathway with GSK1059615 inhibition points.
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Kinase Cross-Reactivity Profiling Workflow
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Caption: Conceptual workflow for kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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